molecular formula C12H11ClN2O3 B2692874 3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920875-37-2

3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2692874
CAS No.: 920875-37-2
M. Wt: 266.68
InChI Key: JIJOLADFIMAPEY-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloroaniline with maleic anhydride in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole derivative. The reaction can be summarized as follows:

  • Dissolve 3-chloroaniline in acetic acid.
  • Add maleic anhydride to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-[(3-methylphenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

The uniqueness of 3-[(3-chlorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chloroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-8-2-1-3-9(6-8)14-10-7-11(17)15(4-5-16)12(10)18/h1-3,6-7,14,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJOLADFIMAPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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